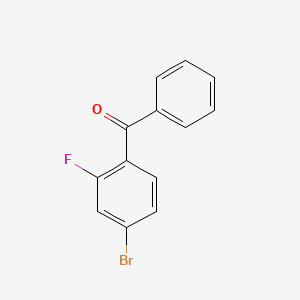
(4-Bromo-2-fluorophenyl)(phenyl)methanone
描述
(4-Bromo-2-fluorophenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C13H8BrFO. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, along with a phenyl group attached to the carbonyl carbon. It is a significant intermediate in organic synthesis and has various applications in pharmaceutical and chemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluorophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromo-2-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
化学反应分析
Types of Reactions: (4-Bromo-2-fluorophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted derivatives such as (4-amino-2-fluorophenyl)(phenyl)methanone.
Reduction: Formation of (4-bromo-2-fluorophenyl)(phenyl)methanol.
Oxidation: Formation of (4-bromo-2-fluorophenyl)(phenyl)carboxylic acid.
科学研究应用
(4-Bromo-2-fluorophenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of (4-Bromo-2-fluorophenyl)(phenyl)methanone is primarily related to its ability to interact with biological targets through its functional groups. The carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
(4-Bromo-2-chlorophenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Fluoro-2-bromophenyl)(phenyl)methanone: Similar structure but with the positions of bromine and fluorine swapped.
(4-Bromo-2-methylphenyl)(phenyl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness: (4-Bromo-2-fluorophenyl)(phenyl)methanone is unique due to the specific electronic and steric effects imparted by the bromine and fluorine atoms. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and fine chemicals.
属性
IUPAC Name |
(4-bromo-2-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQRGFYWKQXNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
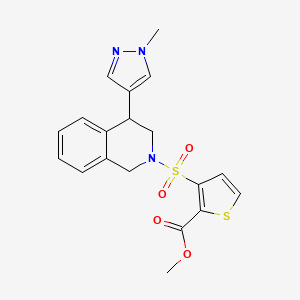
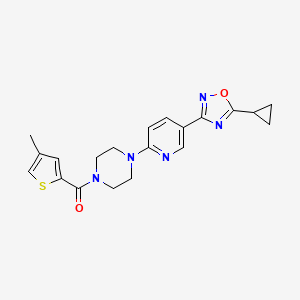
![6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B2563469.png)
![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)
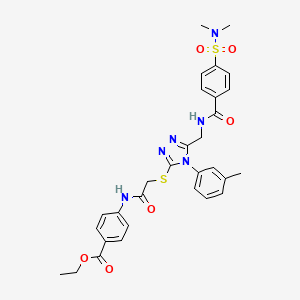
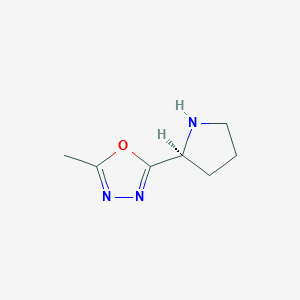
![4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole](/img/structure/B2563474.png)
![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)
![methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2563486.png)
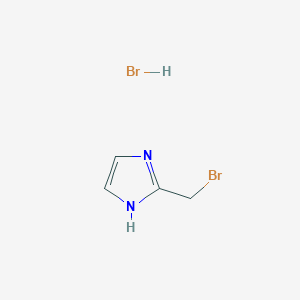
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)
